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Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of 5-
Methoxypyrimidine-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal

chemistry and drug development. Due to the limited availability of direct experimental data on

this specific molecule, this guide extrapolates its reactivity based on the well-established

chemistry of pyrimidine aldehydes and the electronic influence of the methoxy substituent. The

document covers key reactions such as nucleophilic additions, condensations, oxidation, and

reduction, providing detailed experimental protocols and expected outcomes. All quantitative

data from analogous reactions are summarized in structured tables for clarity. Furthermore,

logical workflows and reaction pathways are visualized using Graphviz diagrams to facilitate a

deeper understanding of the molecule's chemical behavior.

Introduction
5-Methoxypyrimidine-2-carbaldehyde is a bifunctional molecule featuring a pyrimidine ring,

an aldehyde group, and a methoxy substituent. The pyrimidine core, a key structural motif in

many biologically active compounds, including nucleic acids, imparts unique electronic

properties. The aldehyde functionality serves as a versatile handle for a wide array of chemical

transformations, making it a valuable building block for the synthesis of more complex

molecular architectures. The methoxy group at the 5-position is expected to modulate the
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reactivity of the pyrimidine ring and the aldehyde through its electron-donating mesomeric

effect. This guide aims to provide a detailed theoretical and practical framework for researchers

working with or considering the use of 5-Methoxypyrimidine-2-carbaldehyde in their synthetic

endeavors.

Predicted Spectroscopic Data
While specific experimental spectra for 5-Methoxypyrimidine-2-carbaldehyde are not readily

available in the public domain, the expected NMR and IR spectral data can be predicted based

on the analysis of similar pyrimidine derivatives.[1][2][3][4]

Table 1: Predicted Spectroscopic Data for 5-Methoxypyrimidine-2-carbaldehyde

Spectroscopic Technique
Predicted Chemical Shifts /

Frequencies
Interpretation

¹H NMR
δ 9.8-10.2 (s, 1H), δ 8.8-9.0 (s,

2H), δ 4.0-4.2 (s, 3H)

Aldehydic proton (CHO),

Pyrimidine protons (H4, H6),

Methoxy protons (OCH₃)

¹³C NMR

δ 185-195 (C=O), δ 160-170

(C2, C5), δ 155-160 (C4, C6),

δ 55-60 (OCH₃)

Aldehydic carbon, Carbons

bearing the aldehyde and

methoxy groups, Other

pyrimidine carbons, Methoxy

carbon

FT-IR

ν 2820-2720 cm⁻¹ (C-H

stretch), ν 1710-1685 cm⁻¹

(C=O stretch)

Characteristic aldehyde C-H

and carbonyl stretches

Chemical Reactivity and Key Reactions
The reactivity of 5-Methoxypyrimidine-2-carbaldehyde is primarily governed by the

electrophilic nature of the aldehyde carbon and the electronic properties of the 5-

methoxypyrimidine ring. The electron-donating 5-methoxy group is anticipated to slightly

decrease the electrophilicity of the aldehyde compared to an unsubstituted pyrimidine-2-

carbaldehyde.
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Nucleophilic Addition and Condensation Reactions
The aldehyde group is susceptible to attack by various nucleophiles. Condensation reactions,

such as the Knoevenagel and Wittig reactions, are expected to proceed efficiently.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene

compound, typically catalyzed by a weak base, to form an α,β-unsaturated product. This

reaction is a powerful tool for C-C bond formation.

Caption: Knoevenagel Condensation Workflow.

Experimental Protocol (Analogous to Knoevenagel Condensation of Heterocyclic Aldehydes)

Reaction Setup: In a round-bottom flask, dissolve 5-Methoxypyrimidine-2-carbaldehyde
(1.0 eq.) and an active methylene compound (e.g., malononitrile, 1.1 eq.) in a suitable

solvent such as ethanol.

Catalyst Addition: Add a catalytic amount of a weak base, like piperidine (0.1 eq.).

Reaction: Stir the mixture at room temperature or under gentle reflux. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Work-up and Purification: Upon completion, cool the reaction mixture to induce precipitation

of the product. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Further purification can be achieved by recrystallization.

Table 2: Expected Outcomes for Knoevenagel Condensation
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Active Methylene

Compound
Expected Product Anticipated Yield (%)

Reference Reaction

Conditions

Malononitrile

2-((5-

Methoxypyrimidin-2-

yl)methylene)malonon

itrile

80-95
Piperidine, Ethanol,

Reflux

Ethyl Cyanoacetate

Ethyl 2-cyano-3-(5-

methoxypyrimidin-2-

yl)acrylate

75-90
Piperidine, Ethanol,

Reflux

Barbituric Acid

5-((5-

Methoxypyrimidin-2-

yl)methylene)pyrimidin

e-2,4,6(1H,3H,5H)-

trione

85-98 Acetic Acid, Reflux

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes

using a phosphonium ylide (Wittig reagent). This reaction is highly versatile and tolerates a

wide range of functional groups.[5][6][7]

5-Methoxypyrimidine-2-carbaldehyde

Oxaphosphetane Intermediate

[2+2] Cycloaddition

Phosphonium Ylide (Ph₃P=CHR)

Alkene ProductDecomposition

Triphenylphosphine Oxide

Click to download full resolution via product page

Caption: Wittig Reaction Pathway.

Experimental Protocol (General for Heterocyclic Aldehydes)

Ylide Preparation: Prepare the phosphonium ylide by treating the corresponding

phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF
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under an inert atmosphere.

Reaction: Cool the ylide solution to a low temperature (e.g., -78 °C) and add a solution of 5-
Methoxypyrimidine-2-carbaldehyde (1.0 eq.) in THF dropwise.

Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir

until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution

of ammonium chloride.

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate),

dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced

pressure. Purify the crude product by column chromatography.

Table 3: Expected Outcomes for Wittig Reaction

Wittig Reagent
Expected Alkene

Product
Anticipated Yield (%) Typical Base/Solvent

Methyltriphenylphosph

onium bromide

2-Vinyl-5-

methoxypyrimidine
70-85 n-BuLi / THF

Ethyl

(triphenylphosphorany

lidene)acetate

Ethyl 3-(5-

methoxypyrimidin-2-

yl)acrylate

65-80 NaH / THF

Benzyltriphenylphosp

honium chloride

5-Methoxy-2-

styrylpyrimidine
70-90 n-BuLi / THF

Oxidation and Reduction of the Aldehyde Group
The aldehyde functionality of 5-Methoxypyrimidine-2-carbaldehyde can be readily oxidized

to a carboxylic acid or reduced to a primary alcohol.

Various oxidizing agents can be employed for the conversion of the aldehyde to the

corresponding carboxylic acid.[8][9][10][11][12]

Caption: Oxidation of the Aldehyde.

Experimental Protocol (General Oxidation of Heterocyclic Aldehydes)
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Reaction Setup: Dissolve 5-Methoxypyrimidine-2-carbaldehyde (1.0 eq.) in a suitable

solvent (e.g., acetone or a mixture of t-butanol and water).

Oxidant Addition: Add the oxidizing agent, such as potassium permanganate (KMnO₄) or

pyridinium chlorochromate (PCC), portion-wise at a controlled temperature (e.g., 0 °C to

room temperature).

Reaction and Work-up: Stir the reaction mixture until the starting material is consumed

(TLC). Quench the reaction (e.g., with sodium sulfite for KMnO₄) and adjust the pH to be

acidic.

Isolation: Extract the carboxylic acid with an appropriate organic solvent. Dry the organic

layer and remove the solvent under reduced pressure.

Table 4: Common Oxidizing Agents and Expected Outcomes

Oxidizing Agent Typical Solvent Anticipated Yield (%) Notes

Potassium

Permanganate

(KMnO₄)

Acetone/Water 60-80

Strong oxidant, may

require careful

temperature control.

Pyridinium

Chlorochromate

(PCC)

Dichloromethane 70-90

Milder conditions,

good for sensitive

substrates.

Silver(I) Oxide (Ag₂O) Aqueous Ammonia 80-95

Tollens' reagent, mild

and selective for

aldehydes.

The aldehyde can be selectively reduced to the corresponding primary alcohol using mild

reducing agents like sodium borohydride (NaBH₄).[13][14][15][16][17]
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5-Methoxypyrimidine-2-carbaldehyde
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(e.g., NaBH₄)
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(Work-up)

(5-Methoxypyrimidin-2-yl)methanol
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Caption: Reduction of the Aldehyde.

Experimental Protocol (Reduction with NaBH₄)

Reaction Setup: Dissolve 5-Methoxypyrimidine-2-carbaldehyde (1.0 eq.) in a protic

solvent like methanol or ethanol at 0 °C.

Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.0-1.5 eq.) portion-wise,

maintaining the temperature at 0 °C.

Reaction: Stir the mixture at 0 °C and then allow it to warm to room temperature. Monitor the

reaction by TLC.
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Work-up: Quench the reaction by the slow addition of water or dilute acid. Remove the

solvent under reduced pressure and extract the product with an organic solvent. Dry the

organic layer and concentrate to obtain the alcohol.

Table 5: Common Reducing Agents and Expected Outcomes

Reducing Agent Typical Solvent Anticipated Yield (%) Notes

Sodium Borohydride

(NaBH₄)
Methanol/Ethanol 90-98

Mild and selective for

aldehydes and

ketones.

Lithium Aluminium

Hydride (LiAlH₄)
Anhydrous THF/Ether >95

Very powerful, less

selective, requires

anhydrous conditions.

Hydrogen (H₂) with

Catalyst (e.g., Pd/C)
Ethanol/Ethyl Acetate 85-95

Catalytic

hydrogenation, can

also reduce other

functional groups.

Conclusion
5-Methoxypyrimidine-2-carbaldehyde is a promising heterocyclic building block with a rich

and versatile reactivity profile centered around its aldehyde functionality. This guide has

provided a comprehensive, albeit predictive, overview of its likely chemical behavior in key

organic transformations. The presented reaction pathways, experimental protocols, and

tabulated data, derived from analogous systems, offer a solid foundation for researchers to

design and execute synthetic strategies involving this compound. Further experimental

validation is encouraged to establish the precise reactivity and optimal reaction conditions for

5-Methoxypyrimidine-2-carbaldehyde.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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